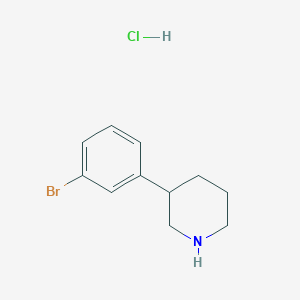

3-(3-Bromophenyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3-bromophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZFXIAEKVRPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Advanced Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. ijrst.com 3-(3-Bromophenyl)piperidine (B12973664) hydrochloride is a prime example of a heterocyclic amine, specifically a derivative of piperidine (B6355638). ijrst.comontosight.ai

The piperidine ring is a six-membered heterocycle with five carbon atoms and one nitrogen atom. encyclopedia.pub This structure is a saturated version of pyridine (B92270) and is a foundational component in many biologically active molecules. ijrst.com The presence of the nitrogen heteroatom imparts basic properties and provides a site for further chemical modification. ontosight.ai

The "3-(3-Bromophenyl)" portion of the name indicates that a bromophenyl group is attached to the third carbon atom of the piperidine ring. This substitution pattern is crucial as it creates a specific three-dimensional shape and electronic distribution, which in turn dictates the molecule's chemical reactivity and how it interacts with other molecules. The hydrochloride salt form suggests the compound has been treated with hydrochloric acid, protonating the basic nitrogen of the piperidine ring to form a more stable, crystalline solid that is often more soluble in water.

Significance of Piperidine and Bromophenyl Moieties in Synthetic Organic Chemistry

The two primary components of 3-(3-Bromophenyl)piperidine (B12973664) hydrochloride, the piperidine (B6355638) ring and the bromophenyl group, are of considerable importance in the field of synthetic organic chemistry.

Piperidine Moiety: The piperidine scaffold is one of the most prevalent heterocyclic structures found in pharmaceuticals and natural alkaloids. nih.govresearchgate.net Its presence is associated with a wide range of biological activities. ontosight.aiijnrd.org In synthetic chemistry, the piperidine ring is a versatile building block. ontosight.aiencyclopedia.pub Its nitrogen atom can act as a nucleophile or a base, and the ring itself can be functionalized at various positions. The synthesis of substituted piperidines is a significant area of research, with methods including the hydrogenation of corresponding pyridine (B92270) derivatives, cycloaddition reactions, and multicomponent reactions. nih.gov

Bromophenyl Moiety: The bromophenyl group is also a critical functional group in organic synthesis. The bromine atom is an excellent leaving group in nucleophilic substitution reactions and is key to forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. sinocurechem.com The presence of a bromine atom on the phenyl ring allows for the strategic construction of more complex molecular architectures. sinocurechem.comontosight.ai Bromophenol compounds, for instance, are known to be biologically active and serve as precursors for natural products. nih.gov The position of the bromine atom (in this case, at the 3- or meta-position) influences the reactivity and electronic properties of the aromatic ring.

The combination of these two moieties in one molecule creates a bifunctional compound with potential for diverse chemical transformations, making it a valuable intermediate for creating libraries of complex molecules for research purposes.

Current Research Trajectories and Open Questions Pertaining to the Chemical Compound

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound identifies several key disconnections that form the basis for plausible synthetic routes. The primary disconnection points are the carbon-nitrogen bonds within the piperidine (B6355638) ring and the carbon-carbon bond connecting the piperidine ring to the 3-bromophenyl moiety.

C-N Bond Disconnection: This approach breaks down the piperidine ring into a linear precursor, typically a 1,5-difunctionalized pentane (B18724) derivative. For instance, a 1,5-amino alcohol or a 1,5-dihalide can be cyclized with a primary amine. This strategy is fundamental to methods like intramolecular reductive amination or cyclization of amino alcohols.

C3-Aryl Bond Disconnection: This strategy disconnects the bond between the C3 position of the piperidine ring and the bromophenyl group. This suggests a route where a pre-formed piperidine derivative (or a precursor like dihydropyridine) is coupled with a 3-bromophenyl synthon. Modern cross-coupling reactions, such as the Heck reaction, are exemplary of this approach. nih.govsnnu.edu.cn

Pyridine (B92270) as a Precursor: Another common retrosynthetic strategy involves envisioning the piperidine ring as the reduced form of a corresponding pyridine derivative. In this case, the synthesis would first focus on preparing a 3-(3-bromophenyl)pyridine (B1282306), which is then reduced to the target piperidine.

These disconnections pave the way for the various synthetic strategies detailed in the subsequent sections.

Classical and Modern Synthetic Routes to the Piperidine Core

The piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products, leading to the development of numerous synthetic methods for its construction. nih.govresearchgate.net

Intramolecular cyclization is a powerful strategy for forming the piperidine ring from an acyclic precursor. nih.gov These methods involve forming one or two bonds to close the ring.

Intramolecular Nucleophilic Substitution: A classic approach involves the cyclization of a linear chain containing an amine and a leaving group at the appropriate positions (e.g., 5-amino-1-halopentane or N-substituted 5-amino-1-pentanol).

Metal-Catalyzed Cyclization: Transition metals can catalyze the cyclization of amino-alkenes or amino-alkynes to form the piperidine ring. nih.gov For example, gold-catalyzed annulation can assemble piperidine structures from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Radical Cyclization: Radical-mediated reactions offer another pathway. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II) complexes. nih.gov

Electroreductive Cyclization: This electrochemical method can synthesize piperidine derivatives from readily available imines and terminal dihaloalkanes, offering a green and efficient alternative to traditional methods that may use toxic reagents. beilstein-journals.orgnih.gov

| Strategy | Precursor Type | Key Transformation | Reference |

|---|---|---|---|

| Intramolecular Nucleophilic Substitution | N-substituted 5-amino-1-halopentane | Ring closure via SN2 reaction | beilstein-journals.org |

| Gold-Catalyzed Annulation | N-allenamides and oxime ethers | Metal-catalyzed ring formation | ajchem-a.com |

| Radical Cyclization | Linear amino-aldehydes | Cobalt(II)-catalyzed radical reaction | nih.gov |

| Electroreductive Cyclization | Imines and dihaloalkanes | Electrochemical reduction and cyclization | beilstein-journals.orgnih.gov |

Reductive amination is a widely used method for forming C-N bonds and can be applied intramolecularly to construct the piperidine ring. nih.govresearchgate.net The process typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced in situ to the corresponding amine.

For piperidine synthesis, a linear precursor containing both an amino group and a carbonyl group (or a precursor thereof) at a 1,5-distance is required. beilstein-journals.orgnih.gov The intramolecular condensation forms a cyclic iminium ion, which is then reduced to the piperidine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/Pd/C). researchgate.nettandfonline.comtandfonline.com Borane-pyridine complex (BAP) has also been shown to be an effective reagent for the reductive amination of secondary amines like piperidines. tandfonline.comtandfonline.com

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including the precursors to piperidines. wikipedia.org This reaction utilizes ruthenium or molybdenum catalysts to form a carbon-carbon double bond within a molecule by joining two terminal alkene functionalities, releasing ethylene (B1197577) as a byproduct. wikipedia.orgsemanticscholar.org

The typical substrate for RCM in piperidine synthesis is a diallylamine (B93489) derivative. The RCM reaction cyclizes this precursor to a dihydropyridine (B1217469), which can then be readily reduced (e.g., by catalytic hydrogenation) to the saturated piperidine ring. semanticscholar.orgacs.org RCM is valued for its high functional group tolerance and its ability to form rings of various sizes, making it a key step in many complex syntheses. wikipedia.orgacs.orgresearchgate.net

| Method | Catalyst/Reagent | Intermediate | Key Advantage | Reference |

|---|---|---|---|---|

| Reductive Amination | Hydride reagents (e.g., NaBH₃CN) | Cyclic iminium ion | Operational simplicity, wide availability of reagents | nih.govresearchgate.net |

| Ring-Closing Metathesis (RCM) | Grubbs' or Schrock's catalysts (Ru/Mo-based) | Dihydropyridine | High functional group tolerance, formation of unsaturated precursors | wikipedia.orgsemanticscholar.orgacs.org |

| Stereoselective Synthesis (Asymmetric Heck) | Rhodium complexes with chiral ligands | 3-Aryl-tetrahydropyridine | High enantioselectivity, direct C-Aryl bond formation | nih.govsnnu.edu.cn |

The development of stereoselective methods is crucial for producing enantiomerically pure piperidine derivatives, which is often a requirement for pharmaceutical applications. nih.gov Several strategies have been developed to control the stereochemistry at the C3 position.

One prominent method involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cnacs.org This approach couples arylboronic acids with a dihydropyridine derivative in the presence of a chiral rhodium catalyst to yield 3-substituted tetrahydropyridines with high enantioselectivity. Subsequent reduction affords the chiral 3-arylpiperidine. nih.govsnnu.edu.cnorganic-chemistry.org

Other approaches include starting from chiral precursors, such as amino acids like D-serine, to control the absolute stereochemistry of the final product. acs.org Additionally, stereoselective synthesis can be achieved starting from 2-pyridone, where N-galactosylation and subsequent nucleophilic additions can introduce substituents at the 3- and 4-positions with high regio- and stereoselectivity. researchgate.netresearchgate.net

Introduction of the 3-Bromophenyl Moiety

The introduction of the 3-bromophenyl group can be accomplished at different stages of the synthesis, either before or after the formation of the piperidine ring.

Coupling with a Pre-formed Ring: A highly effective modern strategy is the direct arylation of a piperidine precursor. As mentioned, the rhodium-catalyzed asymmetric reaction of a dihydropyridine with (3-bromophenyl)boronic acid is a powerful method for this transformation, establishing both the C-C bond and the stereocenter in a single step. nih.govsnnu.edu.cn

Building from a Brominated Precursor: An alternative is to start with a smaller molecule already containing the 3-bromophenyl group and build the piperidine ring around it. For example, a synthetic route could begin with 3-bromoacetophenone or 3-bromobenzaldehyde. Through a series of reactions such as condensations, alkylations, and cyclizations, the five-carbon chain required for the piperidine ring can be constructed and then cyclized.

Modification of a Pyridine Ring: A 3-(3-bromophenyl)pyridine can be synthesized first, for instance, via a Suzuki or Stille coupling between 3-halopyridine and a suitable 3-bromophenyl organometallic reagent. The resulting substituted pyridine is then fully hydrogenated using catalysts like rhodium on carbon (Rh/C) or platinum oxide (PtO₂) under hydrogen pressure to yield the final 3-(3-bromophenyl)piperidine. organic-chemistry.org

The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free base form of 3-(3-bromophenyl)piperidine with hydrochloric acid in a suitable solvent like ethanol (B145695) or ether. prepchem.com

Coupling Reactions for Aryl-Piperidine Linkage

The formation of the crucial carbon-carbon bond between the phenyl ring and the piperidine moiety at its 3-position is a key challenge in the synthesis of 3-(3-Bromophenyl)piperidine. Modern organometallic cross-coupling reactions provide powerful tools for this transformation.

Another strategy involves the Suzuki coupling reaction, a versatile palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide. For the synthesis of a 3-arylpiperidine, this could involve reacting a piperidine-based organoboron compound with an aryl halide or, conversely, an arylboronic acid (like 3-bromophenylboronic acid) with a piperidine derivative bearing a suitable leaving group at the 3-position. The preparation of various 4-bromophenyl intermediates containing modified piperidine rings for subsequent Suzuki coupling has been documented. nih.gov

A different synthetic paradigm starts from N-protected 3-piperidone. google.com A Grignard reaction between the piperidone and a 3-bromophenylmagnesium halide would form a tertiary alcohol, 3-(3-bromophenyl)-3-hydroxypiperidine. Subsequent dehydroxylation and reduction of the resulting double bond would lead to the 3-(3-bromophenyl)piperidine core. google.com

Table 1: Comparison of Coupling Strategies for Aryl-Piperidine Linkage

| Method | Key Reagents | Catalyst | Intermediate | Advantages |

|---|---|---|---|---|

| Asymmetric Reductive Heck | Arylboronic acid, Dihydropyridine | Rhodium complex (e.g., [Rh(cod)OH]₂) | 3-Aryl-tetrahydropyridine | High enantioselectivity, broad functional group tolerance. nih.govorganic-chemistry.org |

| Suzuki Coupling | Arylboronic acid, Halogenated piperidine (or vice versa) | Palladium complex | - | Well-established, versatile, good yields. nih.gov |

| Grignard Reaction | 3-Piperidone, Arylmagnesium halide | - | 3-Aryl-3-hydroxypiperidine | Utilizes readily available starting materials. google.com |

Functional Group Interconversions on Phenyl Ring

An alternative synthetic route involves forming the 3-phenylpiperidine (B1330008) scaffold first, followed by the introduction of the bromine atom onto the phenyl ring through functional group interconversion. The most common method for this is electrophilic aromatic substitution, specifically bromination.

This approach typically involves protecting the piperidine nitrogen, for example, as an N-acetyl or N-benzenesulfonyl derivative, to prevent side reactions and to modulate the directing effect of the substituent. google.com The N-protected 3-phenylpiperidine is then treated with a brominating agent. A common reagent for this transformation is N-Bromosuccinimide (NBS), often in a solvent like glacial acetic acid. google.com Another possibility is the use of elemental bromine (Br₂) in a suitable solvent such as acetic acid. nih.gov The directing effects of the piperidine ring substituent on the phenyl ring will influence the regioselectivity of the bromination, potentially leading to a mixture of ortho, meta, and para isomers, from which the desired 3-bromo (meta) isomer must be separated.

Table 2: Reagents for Bromination of 3-Phenylpiperidine Derivatives

| Reagent | Typical Conditions | Description |

|---|---|---|

| N-Bromosuccinimide (NBS) | Glacial acetic acid, 65°C | A convenient and milder source of electrophilic bromine, often leading to selective bromination. google.com |

| Bromine (Br₂) | Acetic acid, room temperature | A classic and potent brominating agent for aromatic rings. nih.gov |

Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the 3-(3-bromophenyl)piperidine free base, which is often an oil or low-melting solid, into its more stable, crystalline hydrochloride salt. This is a standard acid-base reaction.

Several methods can be employed for this salt formation. A common procedure involves dissolving the free base in a suitable organic solvent, such as ethanol, diethyl ether, or dichloromethane (B109758), and then adding a solution of hydrogen chloride. googleapis.comprepchem.com The HCl can be in the form of anhydrous hydrogen chloride gas bubbled through the solution, or as a solution in an organic solvent like ethanol or diethyl ether. googleapis.comprepchem.com Concentrated aqueous hydrochloric acid can also be used. googleapis.com Upon addition of the acid, the hydrochloride salt typically precipitates from the solution and can be isolated by filtration. The choice of solvent is crucial as it affects the solubility of the salt and the quality of the resulting crystals. Recrystallization from a suitable solvent system, such as ethanol/ether, can be performed to obtain a purified product. prepchem.com

In some synthetic routes, the hydrochloride salt is formed in situ. For instance, the catalytic hydrogenation of a corresponding pyridine derivative can be carried out in an acidic medium, leading directly to the piperidine hydrochloride product. google.com The formation of the salt can be confirmed by various analytical techniques, including ¹H and ¹³C NMR spectroscopy, which show characteristic downfield shifts for the protons adjacent to the protonated nitrogen atom. nih.gov

Green Chemistry Approaches in Synthesis

While specific green chemistry literature for this compound is scarce, the principles of green chemistry can be applied to its synthesis by drawing from methodologies developed for other piperidine derivatives. The goal is to make the synthesis more environmentally friendly by improving atom economy, reducing waste, and using less hazardous materials.

Key green chemistry considerations include:

Catalysis: Utilizing catalytic reactions, such as the rhodium-catalyzed cross-coupling mentioned earlier, is inherently greener than using stoichiometric reagents because a small amount of catalyst can generate a large amount of product, reducing waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting materials into the final product. One-pot multicomponent syntheses of polysubstituted tetrahydropyridines represent a highly atom-economic approach. researchgate.net

Solvent Choice: Replacing hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and some syntheses, like iridium-catalyzed aminations, can be performed in water, which can also help prevent racemization of chiral centers. nih.gov

Bio-renewable Feedstocks: Sourcing starting materials from renewable biological sources instead of petrochemicals. For example, a new method for producing 2-aminomethylpiperidine utilizes bio-renewable 2,5-bis(aminomethyl)furan (B21128) as a starting material. rsc.org

Applying these principles could involve developing a catalytic, one-pot synthesis of the 3-arylpiperidine core in an environmentally benign solvent, potentially starting from a bio-derived precursor.

Scale-Up Considerations and Process Chemistry

Transitioning the synthesis of this compound from a laboratory setting to industrial production introduces several challenges that must be addressed by process chemistry. The primary goals are to ensure the process is safe, cost-effective, robust, and reproducible on a large scale.

Key considerations for scale-up include:

Cost of Goods: Reagents that are feasible on a lab scale may be prohibitively expensive for large-scale production. This is particularly true for transition metal catalysts like rhodium and palladium. Process development would focus on minimizing catalyst loading, ensuring high turnover numbers, and implementing efficient catalyst recovery and recycling protocols.

Route Simplicity and Raw Material Availability: Industrial syntheses favor shorter routes with readily available and inexpensive starting materials. Routes that are simple and use common raw materials are more likely to be economically viable. google.com

Purification: Chromatographic purification, common in research labs, is often impractical and costly on a large scale. google.com Process chemistry aims to develop reaction conditions that are highly selective, minimizing byproduct formation. The final product is preferably purified by crystallization, which is a more scalable and economical method. The formation of the hydrochloride salt itself is an effective purification step.

Safety and Thermal Management: Exothermic reactions must be carefully controlled on a large scale to prevent thermal runaway. The heat transfer characteristics of large reactors are very different from laboratory glassware, requiring careful engineering and process control.

Waste Management: The environmental impact and cost of waste disposal are significant concerns. Green chemistry principles, such as solvent recycling and minimizing the use of hazardous reagents, are crucial for sustainable large-scale production. One-pot processes are advantageous as they reduce the number of workup and isolation steps, thereby minimizing solvent use and waste generation. nih.gov

Patents often describe synthetic routes designed with scalability in mind, favoring simple operations and avoiding problematic reagents or purification methods. google.comgoogle.com

Transformations at the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a versatile handle for chemical modification. As a secondary amine, it readily undergoes reactions typical of its class, allowing for the introduction of a wide variety of substituents.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the piperidine nitrogen facilitates its reaction with electrophilic reagents such as alkyl halides and acylating agents.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting 3-(3-Bromophenyl)piperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate or triethylamine (B128534). The reaction rate and yield can be influenced by the nature of the alkyl halide and the reaction conditions. For instance, the use of more reactive alkyl iodides or bromides generally leads to higher yields and faster reaction times. Microwave-assisted protocols can also be employed to accelerate these transformations.

N-Acylation introduces an acyl group to the nitrogen, forming an amide. This is typically accomplished by reacting the piperidine with an acyl chloride or an acid anhydride. A patent describing a similar transformation on (S)-3-phenylpiperidine highlights the use of acetyl chloride to form (S)-N-acetyl-3-phenylpiperidine. wikipedia.org This reaction provides a stable amide derivative and can be a crucial step in multi-step synthetic sequences.

The table below summarizes typical conditions for these transformations.

| Transformation | Reagents | Base | Solvent | Conditions | Product |

| N-Alkylation | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃, Et₃N | Acetonitrile, DMF | Room Temp to Reflux | N-Alkyl-3-(3-bromophenyl)piperidine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine, Et₃N | Dichloromethane, THF | 0 °C to Room Temp | N-Acyl-3-(3-bromophenyl)piperidine |

Protecting Group Chemistry

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent unwanted side reactions. This is achieved through the use of protecting groups. The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines. nih.govfrontiersin.org

The introduction of a Boc group is typically carried out by reacting 3-(3-Bromophenyl)piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine or sodium hydroxide. beilstein-journals.orgorganic-chemistry.org This reaction is generally high-yielding and proceeds under mild conditions. The resulting N-Boc-3-(3-bromophenyl)piperidine is stable to a wide range of reaction conditions, yet the Boc group can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent. nih.gov This orthogonality makes the Boc group particularly valuable in complex synthetic strategies.

| Reaction | Reagents | Base | Solvent | Product |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine, NaOH | Dichloromethane, THF | N-Boc-3-(3-bromophenyl)piperidine |

| Deprotection | Trifluoroacetic Acid (TFA), HCl | - | Dichloromethane, Methanol | 3-(3-Bromophenyl)piperidine |

Quaternization Reactions

The piperidine nitrogen can be further alkylated to form a quaternary ammonium (B1175870) salt, also known as a piperidinium (B107235) salt. This reaction, often referred to as the Menshutkin reaction, involves treating the parent piperidine or its N-alkylated derivative with an excess of an alkyl halide. The resulting quaternary ammonium salts have increased water solubility and have applications as ionic liquids and phase-transfer catalysts. The reactivity of the alkyl halide plays a significant role, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Reactions Involving the Bromine Atom on the Phenyl Ring

The bromine atom on the phenyl ring serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange. These reactions are fundamental in constructing more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. For these reactions to be successful with 3-(3-Bromophenyl)piperidine, the piperidine nitrogen is often protected, for example as the N-Boc derivative, to prevent interference with the palladium catalyst.

The Suzuki-Miyaura coupling reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. diva-portal.orgresearchgate.netnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it one of the most widely used cross-coupling methods for the formation of biaryl compounds. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates being coupled. mdpi.com

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govwikipedia.orgnih.gov This reaction is a powerful method for the formation of carbon-carbon double bonds and has been widely applied in organic synthesis. The stereochemical outcome of the Heck reaction is often highly selective.

The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.net The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.

The following table provides a general overview of the conditions for these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, Water |

| Heck | Alkene | Pd(OAc)₂, PdCl₂/Ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF |

Magnesium and Lithium Halogen Exchange Reactions

Metal-halogen exchange reactions provide an alternative route to functionalize the aryl bromide by converting it into a more reactive organometallic intermediate.

Magnesium-halogen exchange can be used to prepare the corresponding Grignard reagent. uni-muenchen.de This is typically achieved by reacting the N-protected 3-(3-bromophenyl)piperidine with an alkylmagnesium halide, such as isopropylmagnesium chloride, often in the presence of lithium chloride to facilitate the exchange. nih.gov The resulting Grignard reagent is a powerful nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide.

Lithium-halogen exchange is another powerful method for generating a reactive organometallic species. wikipedia.orgorganic-chemistry.org This reaction is typically carried out at low temperatures using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. researchgate.net The resulting aryllithium species is highly reactive and can be quenched with various electrophiles to introduce a wide range of functional groups onto the phenyl ring. The piperidine nitrogen must be protected to prevent it from reacting with the highly basic alkyllithium reagent.

| Exchange Reaction | Reagent | Solvent | Intermediate |

| Magnesium-Halogen | i-PrMgCl·LiCl | THF | 3-(3-(Magnesio)phenyl)piperidine |

| Lithium-Halogen | n-BuLi, t-BuLi | THF, Diethyl Ether | 3-(3-Lithiophenyl)piperidine |

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org For a substrate like 3-(3-Bromophenyl)piperidine, the piperidine nitrogen, particularly when derivatized into a stronger DMG such as an amide or carbamate (B1207046), can direct metalation on the phenyl ring. baranlab.orguwindsor.ca

The general principle involves the interaction of a Lewis basic DMG with a Lewis acidic alkyllithium, which positions the base to deprotonate the nearest ortho C-H bond, forming a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be trapped by various electrophiles. wikipedia.org The strength and nature of the DMG are crucial for the reaction's efficiency and can influence the site of metalation. baranlab.org While the secondary amine of the piperidine itself can be a DMG, its effectiveness is often moderate. Conversion to a tertiary amide or a carbamate significantly enhances its directing ability. uwindsor.ca Powerful alkyllithium bases like n-butyllithium or sec-butyllithium (B1581126) are typically required, often in the presence of an amine additive like TMEDA (tetramethylethylenediamine) to increase reactivity by breaking up organolithium aggregates. baranlab.org

It is important to note that the bromine atom on the phenyl ring can also influence the reactivity. Halogen atoms can participate in halogen-metal exchange with organolithium reagents, which can be a competing pathway to DoM. The choice of organolithium reagent, temperature, and reaction time are critical variables to control the selectivity between C-H deprotonation (DoM) and Br-Li exchange.

Functionalization of the Piperidine Ring Carbons

The saturated piperidine ring offers multiple C-H bonds that can be selectively functionalized to introduce new substituents and complexity.

The C-H bonds at the C2 and C6 positions of the piperidine ring, being alpha to the nitrogen atom, are activated and can be targeted for functionalization. researchgate.net One common strategy involves the deprotonation of an N-protected piperidine (e.g., N-Boc-piperidine) using a strong base, followed by transmetalation and subsequent cross-coupling reactions. researchgate.net For instance, lithiation followed by conversion to an organozinc species can set the stage for a Negishi-type cross-coupling. researchgate.net

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes represent another powerful method for alpha-functionalization. nih.govnih.govnsf.govd-nb.info The choice of the nitrogen protecting group and the specific rhodium catalyst can control the site selectivity of the C-H insertion. nih.govnih.govnsf.govd-nb.info For example, N-Boc-piperidine and N-brosyl-piperidine have been shown to direct functionalization to the C2 position with specific catalyst systems. nih.govnih.govnsf.gov These methods provide a direct route to install complex fragments at the alpha-position under relatively mild conditions. researchgate.net

| Catalyst | N-Protecting Group | Position Functionalized | Reference |

| Rh₂(R-TCPTAD)₄ | Boc | C2 | nih.govnih.govnsf.gov |

| Rh₂(R-TPPTTL)₄ | Brosyl (Bs) | C2 | nih.govnih.govnsf.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | α-oxoarylacetyl | C4 | nih.govnih.govnsf.gov |

The development of stereoselective methods to functionalize the piperidine ring is crucial for accessing enantiopure compounds. nih.govacs.org Catalyst control is a key strategy for achieving high levels of regio-, diastereo-, and enantioselectivity. nih.gov Palladium-catalyzed C-H arylation using a directing group attached at the C3 position can achieve highly regio- and stereoselective functionalization at the C4 position, yielding cis-3,4-disubstituted piperidines. acs.org

For the introduction of substituents at the C3 position, indirect methods have been developed. One such approach involves the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive, regio-, and stereoselective ring-opening of the resulting cyclopropane. nih.govnih.govnsf.gov

Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions provide a powerful route to enantioenriched 3-substituted piperidines. nih.govacs.orgorganic-chemistry.org This method utilizes the coupling of aryl boronic acids with a dihydropyridine derivative, followed by reduction, to furnish 3-arylpiperidines with high yield and excellent enantioselectivity. nih.govorganic-chemistry.org This strategy demonstrates broad functional group tolerance. nih.govacs.org

| Method | Key Reagents/Catalyst | Outcome | Reference |

| Asymmetric Reductive Heck | Aryl boronic acid, Rh-catalyst | Enantioenriched 3-substituted piperidines | nih.govacs.orgorganic-chemistry.org |

| C-H Arylation | Pd-catalyst, C3-directing group | Regio- and stereoselective C4-arylation | acs.org |

| Cyclopropanation/Ring-Opening | Rh-catalyst, Diazo compound | Stereoselective C3-functionalization | nih.govnih.govnsf.gov |

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway for structural elaboration. tcichemicals.comnih.gov The secondary amine of the 3-(3-Bromophenyl)piperidine scaffold is well-suited to participate in several types of MCRs.

A prominent example is the A³ coupling reaction, which involves the combination of an aldehyde, an alkyne, and an amine to synthesize propargylamines. uva.nl Using 3-(3-Bromophenyl)piperidine as the amine component would allow for the direct installation of a propargyl group on the piperidine nitrogen. These reactions are often catalyzed by copper, gold, or silver salts. uva.nl Other notable MCRs where a secondary amine can be employed include the Mannich reaction, the Ugi reaction (after initial formation of an imine), and the Petasis (borono-Mannich) reaction. mdpi.com These reactions enable the rapid construction of complex molecular frameworks from simple starting materials in a highly atom- and step-economical fashion. tcichemicals.commdpi.com

Chemo-, Regio-, and Stereoselectivity in Reactions

Achieving selectivity is paramount when functionalizing a molecule with multiple reactive sites like 3-(3-Bromophenyl)piperidine.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in palladium-catalyzed cross-coupling reactions, the C-Br bond on the phenyl ring is typically more reactive than the C-H bonds on the piperidine ring, allowing for selective arylation or coupling at the phenyl group. Conversely, reactions targeting C-H functionalization on the piperidine ring must be designed to avoid reacting with the C-Br bond.

Regioselectivity involves controlling the position of a new substituent. As discussed, DoM strategies can direct functionalization specifically to the ortho-position of a directing group on the aromatic ring. wikipedia.org On the piperidine ring, regioselectivity is often controlled by the choice of catalyst and the nitrogen protecting group. nih.govnih.govnsf.gov Specific rhodium catalysts can direct C-H functionalization to either the C2 or C4 positions, while C3 functionalization can be achieved through indirect multi-step sequences. nih.govnih.gov

Stereoselectivity is the control over the three-dimensional orientation of the products. Asymmetric catalysis is the key to achieving high stereoselectivity. The use of chiral rhodium catalysts in C-H insertion and asymmetric Heck reactions can lead to products with high diastereomeric ratios (d.r.) and enantiomeric excesses (ee). nih.govnsf.govnih.gov Similarly, substrate control, using a chiral directing group, can induce stereoselectivity in reactions like Pd-catalyzed C-H arylation. acs.org The optimization of catalysts, ligands, and reaction conditions is crucial for maximizing chemo-, regio-, and stereoselectivity in the derivatization of the 3-(3-Bromophenyl)piperidine scaffold. nih.govnsf.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For this compound, a combination of one-dimensional and two-dimensional NMR experiments was utilized to assemble its molecular puzzle.

While specific, experimentally-derived spectral data for this compound is not widely available in published literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its expected spectral features. The protonation of the piperidine nitrogen to form the hydrochloride salt would lead to notable downfield shifts for the protons on or near the nitrogen atom compared to its free base form, due to the deshielding effect of the positive charge.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In the case of this compound, the spectrum would be characterized by distinct regions for the aromatic and aliphatic protons.

Aromatic Region (approx. 7.2-7.6 ppm): The 3-substituted bromophenyl group would give rise to a complex multiplet pattern. Four signals are expected, corresponding to the protons at positions 2', 4', 5', and 6' of the phenyl ring. The proton ortho to the bromine atom and the piperidine ring (H-2') would likely appear as a singlet or a narrow triplet. The other aromatic protons would exhibit coupling patterns (doublets, triplets, or doublet of doublets) based on their relationship to one another.

Piperidine Ring Protons (approx. 1.8-3.6 ppm): The ten protons of the piperidine ring would show complex and likely overlapping multiplets due to diastereotopicity and complex spin-spin coupling. The proton at the C3 position (methine proton) would be coupled to adjacent methylene protons, and its chemical shift would be influenced by the adjacent aromatic ring. The protons on carbons adjacent to the positively charged nitrogen (C2 and C6) would be significantly deshielded and appear at the downfield end of the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (C2') | ~7.5 | t |

| Aromatic H (C4') | ~7.4 | d |

| Aromatic H (C5') | ~7.2 | t |

| Aromatic H (C6') | ~7.3 | d |

| Piperidine H (C2, C6 - axial/equatorial) | ~3.0 - 3.6 | m |

| Piperidine H (C3 - axial) | ~2.8 - 3.2 | m |

| Piperidine H (C4, C5 - axial/equatorial) | ~1.8 - 2.4 | m |

| NH₂⁺ | ~9.0 - 9.5 | br s |

¹³C NMR Spectroscopy for Carbon Skeleton Determination

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The spectrum for this compound would show eleven distinct signals, corresponding to the eleven carbon atoms in the molecule.

Aromatic Carbons (approx. 120-145 ppm): Six signals would be present in this region. The carbon atom attached to the bromine (C3') would be significantly influenced by the halogen's electronic effects, and its chemical shift can be predicted using empirical increments. The quaternary carbon (C1') to which the piperidine ring is attached would also be identifiable.

Aliphatic Carbons (approx. 25-55 ppm): Five signals corresponding to the piperidine ring carbons would be observed. The carbons adjacent to the nitrogen (C2 and C6) would appear further downfield compared to the other methylene carbons (C4 and C5). The methine carbon (C3) would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (C1') | ~144 |

| Aromatic C (C2') | ~129 |

| Aromatic C (C3') | ~122 (C-Br) |

| Aromatic C (C4') | ~130 |

| Aromatic C (C5') | ~126 |

| Aromatic C (C6') | ~127 |

| Piperidine C (C2) | ~50 |

| Piperidine C (C3) | ~40 |

| Piperidine C (C4) | ~25 |

| Piperidine C (C5) | ~24 |

| Piperidine C (C6) | ~46 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

2D NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be instrumental in tracing the connectivity of the protons within the piperidine ring, showing correlations between adjacent protons (e.g., H2-H3, H3-H4, etc.). It would also confirm the coupling relationships between the protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in both the piperidine and phenyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing connectivity across quaternary carbons. For instance, correlations would be expected between the piperidine C3 proton and the aromatic carbons C1' and C2', confirming the attachment point of the phenyl ring to the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For the free base, 3-(3-Bromophenyl)piperidine (C₁₁H₁₄BrN), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two peaks of nearly equal intensity separated by 2 Da (e.g., M⁺ and M+2⁺).

Fragmentation Pattern Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This fragmentation pattern provides valuable structural information. For 3-(3-Bromophenyl)piperidine, characteristic fragmentation pathways would include:

Loss of the Bromine atom: Cleavage of the C-Br bond would result in a fragment ion corresponding to the [M-Br]⁺ species.

Cleavage of the Piperidine Ring: The piperidine ring can undergo characteristic ring-opening and fragmentation, often involving alpha-cleavage adjacent to the nitrogen atom. This can lead to the formation of various nitrogen-containing fragments.

Formation of a Bromophenyl Cation: Fragmentation could lead to the formation of a stable bromophenyl cation ([C₆H₄Br]⁺).

Analysis of these fragmentation pathways allows for the confirmation of the connectivity between the bromophenyl group and the piperidine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by analyzing the vibrations of its chemical bonds.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components. The protonated piperidine ring, a secondary amine salt, would display prominent N-H stretching vibrations, typically observed as a broad band in the 2700-3000 cm⁻¹ region. C-H stretching vibrations from the aliphatic piperidine ring and the aromatic bromophenyl ring would appear around 2850-3100 cm⁻¹.

The aromatic ring itself would produce several key signals. C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring (meta-substitution) would influence the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the positions of C-H out-of-plane bending bands below 900 cm⁻¹. A strong band corresponding to the C-Br stretching vibration is anticipated at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N⁺-H Stretch | Secondary Amine Salt | 2700 - 3000 (broad) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Piperidine Ring | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-H Bending | Piperidine/Phenyl | 1350 - 1475 |

| C-N Stretch | Piperidine Ring | 1020 - 1250 |

Raman spectroscopy provides complementary information to FT-IR. The spectrum of this compound would be characterized by strong signals from the aromatic ring, as π-conjugated systems tend to be strong Raman scatterers. Symmetric "ring-breathing" vibrations of the bromophenyl group would produce a particularly intense and sharp peak, typically around 1000 cm⁻¹. Aromatic C-H stretching and C=C stretching bands would also be prominent. The C-Br bond is also expected to show a distinct signal in the Raman spectrum. In contrast to FT-IR, the polar N⁺-H and C-N bonds of the piperidine hydrochloride would likely yield weaker Raman signals.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would be necessary to unambiguously determine its solid-state structure. Such an analysis would reveal the precise conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also establish the orientation of the 3-bromophenyl substituent, specifying whether it occupies an equatorial or axial position on the piperidine ring. Furthermore, for a chiral sample, this technique could be used to determine the absolute configuration (R or S) at the chiral center (C3 of the piperidine ring).

Pharmaceutical compounds, particularly hydrochloride salts, are known to exhibit polymorphism—the ability to exist in multiple crystalline forms with different physical properties. mdpi.com Different polymorphs of this compound could arise from variations in crystallization conditions (e.g., solvent, temperature), leading to different packing arrangements of the molecules in the crystal lattice. mdpi.com Each polymorph would have a unique X-ray diffraction pattern and distinct physicochemical properties.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in the same lattice, is another relevant phenomenon. google.comnih.gov Forming co-crystals of this compound with other pharmaceutically acceptable compounds could be explored to modify its physical properties. google.comnih.gov The existence and structure of any polymorphs or co-crystals would require characterization by techniques such as powder X-ray diffraction (PXRD).

The crystal structure of this compound would be stabilized by a network of intermolecular interactions.

Hydrogen Bonding : The most significant intermolecular interaction would be hydrogen bonding. The protonated nitrogen atom (N⁺-H₂) in the piperidine ring is a strong hydrogen bond donor. It would form robust hydrogen bonds with the chloride anion (Cl⁻), which acts as a hydrogen bond acceptor. researchgate.net These N⁺-H···Cl⁻ interactions are a primary driving force in the crystal packing of amine hydrochloride salts. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses a group of techniques that provide information about the three-dimensional structure of chiral molecules by probing their differential interaction with polarized light. Among these, Circular Dichroism (CD) spectroscopy is a powerful method for the characterization of enantiomers. This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Since enantiomers are non-superimposable mirror images, they interact with circularly polarized light in an equal but opposite manner, resulting in CD spectra that are mirror images of each other. This distinct characteristic allows for the unambiguous differentiation between the (R) and (S) enantiomers of a chiral compound such as 3-(3-Bromophenyl)piperidine.

The CD spectrum is typically represented as a plot of molar ellipticity ([θ]) versus wavelength. A positive or negative peak in the CD spectrum is referred to as a Cotton effect. For the enantiomers of 3-(3-Bromophenyl)piperidine, it is expected that the (R)-enantiomer will exhibit a CD spectrum that is a mirror image of the (S)-enantiomer. For instance, if the (R)-enantiomer displays a positive Cotton effect at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.

The chromophore in 3-(3-Bromophenyl)piperidine, the bromophenyl group, is expected to give rise to electronic transitions in the ultraviolet (UV) region of the electromagnetic spectrum. These transitions, when influenced by the chiral center at the 3-position of the piperidine ring, will result in characteristic CD signals. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chiral center, making CD spectroscopy a valuable tool for assigning the absolute configuration of each enantiomer. mtoz-biolabs.com

In addition to electronic CD, Vibrational Circular Dichroism (VCD) offers another layer of structural information. americanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the vibrational modes of a chiral molecule. For flexible molecules like 3-(3-Bromophenyl)piperidine, VCD can be particularly insightful as it is sensitive to the conformational preferences of the molecule in solution. nih.gov By comparing the experimental VCD spectrum with quantum-mechanical calculations for a specific enantiomer, the absolute configuration can be reliably determined. americanlaboratory.com

The determination of the absolute configuration using chiroptical methods often involves a comparison of the experimentally measured spectrum with that of a reference standard of known configuration or with spectra predicted by computational methods. mtoz-biolabs.comamericanlaboratory.com Theoretical calculations, such as those based on Density Functional Theory (DFT), can simulate the CD and VCD spectra for a proposed stereoisomer. A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. schrodinger.com

Below is an illustrative data table showing the type of information that would be obtained from a Circular Dichroism analysis of the enantiomers of this compound. Please note that these are hypothetical values for demonstration purposes.

| Enantiomer | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

| (R)-3-(3-Bromophenyl)piperidine | λ₁ | Positive |

| (S)-3-(3-Bromophenyl)piperidine | λ₁ | Negative |

| (R)-3-(3-Bromophenyl)piperidine | λ₂ | Negative |

| (S)-3-(3-Bromophenyl)piperidine | λ₂ | Positive |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is a popular method for calculating the properties of molecules due to its balance of accuracy and computational cost. nih.govspectroscopyonline.com A typical DFT study of 3-(3-Bromophenyl)piperidine (B12973664) hydrochloride would involve the following analyses.

Geometry Optimization and Conformational Analysis

The first step in a computational study is geometry optimization, where the molecule's most stable three-dimensional structure (the one with the lowest energy) is determined. For a flexible molecule like 3-(3-Bromophenyl)piperidine hydrochloride, this involves a conformational analysis. The piperidine (B6355638) ring typically adopts a stable "chair" conformation. ias.ac.in However, the orientation of the 3-(3-bromophenyl) group can be either axial (pointing up or down relative to the ring's plane) or equatorial (pointing out from the side of the ring).

DFT calculations would determine the energy of each conformer. The energy difference between the axial and equatorial forms provides the conformational free energy, indicating which form is more stable and therefore more populated at equilibrium. nih.gov For piperidinium (B107235) salts (the protonated form, as in the hydrochloride salt), electrostatic interactions between the substituents and the protonated nitrogen atom can significantly influence these conformational preferences. nih.gov

Electronic Structure and Charge Distribution (Mulliken Atomic Charges, Electrostatic Potential Maps)

Once the geometry is optimized, DFT is used to calculate the molecule's electronic properties. This includes the distribution of electrons across the molecule.

Mulliken Atomic Charges: This analysis assigns a partial charge to each atom in the molecule. nih.gov It helps to identify which parts of the molecule are electron-rich (negative charge) and which are electron-poor (positive charge). This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvents.

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It provides a more intuitive picture of the charge distribution than simple atomic charges. Red regions indicate areas of negative potential (likely to be attacked by electrophiles), while blue regions show positive potential (attractive to nucleophiles). xisdxjxsu.asia These maps are valuable for predicting sites of intermolecular interactions.

Vibrational Spectra Prediction and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. nih.govmdpi.com By calculating these frequencies for the optimized geometry, a theoretical spectrum is generated. This theoretical spectrum can then be compared with an experimentally measured spectrum to confirm the molecule's structure and the accuracy of the computational model. mdpi.com Each calculated vibrational mode can be animated to understand the specific atomic motions (stretching, bending, twisting) that give rise to each spectral peak.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. The energy of the HOMO is related to the ionization potential.

LUMO: The innermost orbital without electrons. It represents the ability of the molecule to accept electrons. The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov FMO analysis helps in understanding charge transfer interactions within the molecule and its potential reactivity in chemical reactions. researchgate.net

Thermochemical Properties (e.g., Enthalpies, Entropies, Free Energies)

Using the results from the vibrational frequency calculations, it is possible to compute various thermochemical properties based on statistical mechanics. These properties include:

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

These values are essential for predicting the thermodynamics of reactions involving the molecule and understanding its stability under different temperature conditions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT provides a static, lowest-energy picture, MD simulations offer insights into the dynamic behavior of a molecule in a more realistic environment, such as in water or embedded in a cell membrane. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and allowing the system to evolve over time according to the laws of classical mechanics. Such simulations could be used to:

Observe conformational changes and the flexibility of the piperidine ring and its substituent.

Study how the molecule interacts with solvent molecules, including the formation and breaking of hydrogen bonds.

Simulate the process of the molecule crossing a biological membrane, providing insights into its potential bioavailability. nih.gov

Analyze the stability of its binding to a protein target if a specific receptor is known. researchgate.netresearchgate.net

Conformational Flexibility and Dynamics

The piperidine ring, the core scaffold of 3-(3-Bromophenyl)piperidine, is not a planar structure. It predominantly adopts a chair conformation to minimize steric and torsional strain. However, it possesses significant conformational flexibility, capable of undergoing a "ring flip" between two distinct chair conformations. In the case of 3-substituted piperidines, the substituent can occupy either an axial or an equatorial position.

The energetic preference for the equatorial versus the axial position is a critical aspect of the molecule's dynamics. For a phenyl substituent at the 3-position, the equatorial conformation is generally favored to avoid unfavorable 1,3-diaxial interactions with the hydrogen atoms on the ring. The presence of the bromo-substituent on the phenyl ring can further influence this equilibrium through electronic and steric effects, although the equatorial preference of the larger 3-bromophenyl group is expected to be dominant.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of 3-(3-Bromophenyl)piperidine over time. researchgate.net These simulations would likely show the molecule predominantly residing in the equatorial-chair conformation, with transient excursions to higher energy twist-boat or axial-chair conformations. nih.gov The rate of ring inversion and the rotational freedom of the C-C bond connecting the phenyl and piperidine rings are key dynamic properties that can be quantified through such studies. acs.org Time-resolved Rydberg fingerprint spectroscopy is a technique that has been used to study the ultrafast conformational dynamics of similar molecules like N-methyl piperidine, revealing coherent oscillatory motions on the femtosecond timescale. rsc.org

Table 1: Key Conformational States of 3-(3-Bromophenyl)piperidine

| Conformation | Substituent Position | Relative Energy | Key Interactions |

|---|---|---|---|

| Chair 1 | Equatorial | Lowest | Minimized steric strain |

| Chair 2 | Axial | Higher | 1,3-diaxial interactions |

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. As a hydrochloride salt, the piperidine nitrogen is protonated, carrying a positive charge. This charged nature dictates strong interactions with polar solvents.

In polar protic solvents like water or methanol, the protonated amine group can act as a hydrogen bond donor, while the bromine atom can act as a weak hydrogen bond acceptor. These interactions stabilize the molecule and can influence its conformational preferences. Computational models, such as those using a Polarizable Continuum Model (PCM), can be used to estimate the energetic effects of the solvent on different conformers. nih.gov

In aqueous solution, the ionization state is a key factor. Calculations can predict the pKa of the piperidine nitrogen, confirming that it will be largely in its protonated, ionized form at physiological pH. nih.gov The solvent can also affect the rotational barrier of the bromophenyl group and the dynamics of the piperidine ring flip. The explicit inclusion of solvent molecules in molecular dynamics simulations provides a more accurate picture of the hydration shell around the molecule and its impact on molecular dynamics. researchgate.net

In Silico Prediction of Solid-State Behavior

Crystal Structure Prediction and Polymorphic Landscape Mapping

Predicting the crystal structure of a flexible molecule like this compound from first principles is a complex computational challenge. Crystal Structure Prediction (CSP) methods aim to identify the most thermodynamically stable arrangements of molecules in a crystal lattice. This involves generating a multitude of plausible crystal packing arrangements and ranking them based on their calculated lattice energies.

The process typically involves:

Conformational Analysis: Identifying the low-energy conformations of the molecule that are likely to be present in the crystal.

Crystal Packing Generation: Using search algorithms to arrange the molecules in various space groups and unit cell dimensions.

Energy Ranking: Calculating the lattice energy for each generated structure using force fields or more accurate quantum mechanical methods.

The result is a polymorphic landscape, a plot of predicted crystal structures versus their relative energies. chemjournal.kz This map helps identify the most likely experimentally observable crystal forms (polymorphs) and provides insight into the potential for polymorphism, which is critical for pharmaceutical development. For related piperidine derivatives, crystal structures are often stabilized by a network of hydrogen bonds and other intermolecular interactions. nih.gov Single-crystal X-ray diffraction would be the definitive experimental technique to validate these computational predictions. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of 3-(3-Bromophenyl)piperidine, a QSAR model could be developed to predict their affinity for a specific biological target.

The development of a QSAR model involves several steps:

Data Set Collection: A series of related phenylpiperidine analogs with experimentally measured biological activities (e.g., IC50 or Ki values) is required. nih.govnih.govnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., molecular shape, steric and electrostatic fields). nih.govnih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like neural networks are used to build a model that correlates the descriptors with the activity. nih.govnih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.govnih.gov

For phenylpiperidine derivatives, QSAR studies have shown that the nature and position of substituents on the phenyl ring are crucial for activity. nih.govnih.goveurekaselect.com A QSAR model for this series would likely highlight the importance of descriptors related to the size (steric effects) and electronic properties (electron-withdrawing nature) of the bromine atom at the meta-position of the phenyl ring. Such models are valuable tools for guiding the synthesis of new derivatives with potentially improved potency or selectivity. mdpi.comnih.gov

Docking Studies to Investigate Potential Ligand-Receptor Interactions (based on the piperidine scaffold)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. dovepress.com For 3-(3-Bromophenyl)piperidine, docking studies can be used to hypothesize its potential biological targets and understand the key interactions that stabilize the ligand-receptor complex. The piperidine scaffold is a common feature in ligands for a wide range of receptors, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.netnih.govijnrd.orgresearchgate.net

In a typical docking study:

The protonated form of 3-(3-Bromophenyl)piperidine would be used, as it is the physiologically relevant species. nih.gov

The positively charged piperidine nitrogen is often found to form a crucial salt bridge or hydrogen bond interaction with an acidic residue (e.g., Aspartate or Glutamate) in the receptor's binding pocket. nih.gov

The 3-bromophenyl group can engage in various interactions, including hydrophobic interactions, π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine), or halogen bonding, where the bromine atom acts as an electrophilic region interacting with a nucleophilic partner on the protein.

Docking studies on related piperidine derivatives have successfully provided insights into their binding modes. plos.orgtandfonline.commdpi.comnih.gov For instance, docking of piperidine analogs into the HIV-1 protease active site revealed key hydrogen bonding and van der Waals interactions. plos.orgnih.gov Similarly, studies on sigma receptor ligands have highlighted the importance of polar and hydrophobic interactions in stabilizing the complex. nih.gov By docking 3-(3-Bromophenyl)piperidine into the binding sites of various known piperidine-binding proteins, one can generate hypotheses about its potential pharmacological profile.

Table 2: Potential Molecular Interactions of 3-(3-Bromophenyl)piperidine in a Receptor Binding Site

| Molecular Moiety | Potential Interaction Type | Interacting Receptor Residue (Example) |

|---|---|---|

| Protonated Piperidine Nitrogen | Salt Bridge / Hydrogen Bond | Aspartic Acid, Glutamic Acid |

| Piperidine Ring | Hydrophobic / van der Waals | Leucine, Valine, Isoleucine |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

Future Directions and Broader Research Impact

Expansion of the 3-(3-Bromophenyl)piperidine (B12973664) Hydrochloride Derivative Library

The therapeutic potential of the 3-(3-bromophenyl)piperidine core can be systematically unlocked through the creation of a diverse chemical library. Future efforts will focus on strategic modifications at key positions to probe structure-activity relationships (SAR). The bromine atom on the phenyl ring serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions. This allows for the exploration of how different electronic and steric properties at this position influence biological activity.

Furthermore, derivatization of the piperidine (B6355638) ring itself is crucial. Modifications could include:

N-Alkylation/Arylation: Introducing various groups on the piperidine nitrogen to modulate physicochemical properties like lipophilicity and basicity.

C-Substitution: Incorporating additional substituents on the carbon atoms of the piperidine ring to create more complex and conformationally constrained analogues. nih.gov

Bridged Scaffolds: Creating bridged piperidine structures to enhance three-dimensionality, a trend known to improve drug-like properties. nih.gov

Systematic exploration of these modifications will generate a comprehensive library of compounds. High-throughput screening of this library against various biological targets can then identify novel lead compounds for therapeutic development. This strategy is essential for efficiently probing the vast chemical space around the core scaffold. nih.govchemrxiv.org

Below is a table representing potential diversification points on the 3-(3-Bromophenyl)piperidine scaffold for library expansion.

| Modification Site | Potential Functional Groups/Scaffolds | Synthetic Strategy | Objective |

| Phenyl Ring (C3-Br) | Alkyl, Aryl, Heteroaryl, Cyano, Amine, Ether | Suzuki, Buchwald-Hartwig, Sonogashira, Hartwig-Buchwald Amination | Explore SAR, modulate target binding |

| Piperidine Nitrogen (N1) | Alkyl chains, Benzyl groups, Acyl groups | Reductive amination, Acylation | Modify solubility, pKa, metabolic stability |

| Piperidine Ring (C2, C4, C5, C6) | Methyl, Fluoro, Hydroxyl, Spirocycles | Directed C-H functionalization, Ring-closing metathesis | Introduce conformational constraints, improve potency |

Development of Advanced Catalytic Methods for Functionalization

The synthesis and derivatization of 3-(3-Bromophenyl)piperidine hydrochloride will benefit significantly from the development of more sophisticated catalytic methods. The bromine atom is an ideal anchor for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Hiyama, and Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. core.ac.ukmdpi.com Future research should focus on optimizing these reactions for milder conditions and broader functional group tolerance to allow for late-stage functionalization of complex molecules.

Beyond cross-coupling, the direct C–H activation of both the phenyl and piperidine rings represents a major avenue for innovation. rsc.org Rhodium-catalyzed asymmetric methods are emerging as powerful tools for the enantioselective synthesis of 3-substituted piperidines from pyridine (B92270) precursors. nih.govnih.govacs.orgorganic-chemistry.org Applying these and other transition-metal-catalyzed C-H activation strategies could provide novel, efficient routes to previously inaccessible analogues. researchgate.netresearchgate.netnih.gov For instance, photoredox catalysis has shown promise for the highly diastereoselective α-amino C–H arylation of substituted piperidines, a method that could be adapted for this scaffold. nih.gov

Key areas for development include:

Catalyst and Ligand Design: Creating new catalysts that offer higher selectivity and efficiency for functionalizing the specific C-H bonds of the piperidine ring.

Asymmetric Catalysis: Developing methods to control the stereochemistry of new chiral centers introduced during functionalization. nih.gov

Tandem Reactions: Designing one-pot reaction sequences that combine multiple catalytic steps to streamline the synthesis of complex derivatives.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the synthesis and screening of derivative libraries, integrating modern automation technologies is essential. Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers numerous advantages, including improved safety, scalability, and reaction control. nih.govrsc.org This technology is particularly well-suited for multi-step syntheses and for reactions that require precise control over temperature, pressure, and reaction time. mdpi.com

Automated synthesis platforms can be combined with flow chemistry to enable high-throughput experimentation and the rapid production of compound libraries. imperial.ac.uknih.gov These platforms can automatically perform a series of reactions, purifications, and analyses, significantly increasing the efficiency of the drug discovery process. beilstein-journals.orgnih.govresearchgate.net For this compound, an automated flow platform could be designed to:

Perform a variety of cross-coupling reactions on the bromophenyl group.

Carry out N-functionalization of the piperidine ring.

Purify the resulting products in-line.

Directly prepare samples for biological screening.

This approach would dramatically reduce the time required to generate and evaluate new derivatives, enabling a more rapid exploration of the SAR landscape.

Application of Machine Learning in Compound Design and Reaction Prediction

Computational approaches, particularly machine learning (ML) and artificial intelligence (AI), are set to revolutionize the design of new derivatives and the prediction of their properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms, can correlate the structural features of compounds with their biological activities. nih.govresearchgate.net By training these models on data from an initial library of 3-(3-Bromophenyl)piperidine derivatives, researchers can predict the activity of virtual compounds before they are synthesized. rsc.org This in silico screening allows for the prioritization of the most promising candidates, saving time and resources. nih.govsphinxsai.comresearchgate.netresearchgate.net

ML can also be applied to predict the outcomes of chemical reactions, optimizing reaction conditions and identifying the most efficient synthetic routes. youtube.com For example, an algorithm could predict the yield of a specific Suzuki coupling reaction based on the chosen catalyst, ligand, and substrates, guiding the experimental design.

Future applications include:

Generative Models: Using deep learning to design novel molecular structures based on the 3-(3-bromophenyl)piperidine scaffold with desired properties.